2-amino-2-(2-hydroxyphenyl)acetic Acid
Overview
Description
2-Amino-2-(2-hydroxyphenyl)acetic acid is a compound that features both an amino and a hydroxyphenyl group attached to an acetic acid backbone. This structure is significant in various chemical syntheses and biological applications, particularly in the formation of more complex molecules that can exhibit a range of activities, including potential medicinal properties.
Synthesis Analysis
The synthesis of compounds related to 2-amino-2-(2-hydroxyphenyl)acetic acid often involves multiple steps, including protection and deprotection of functional groups, amidation, and rearrangement reactions. For instance, the synthesis of triorganotin(IV) derivatives of a related compound involves the use of NMR and IR spectroscopy, as well as X-ray crystallography to characterize the products . Another synthesis approach for a similar compound, (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, utilizes diastereoselective cyanohydrin formation, highlighting the importance of stereochemistry in the synthesis of biologically active compounds .
Molecular Structure Analysis
The molecular structure of compounds in this family can be quite complex. X-ray crystallography has revealed that certain triorganotin(IV) complexes adopt a polymeric trans-O2SnC3 trigonal bipyramidal configuration, with significant interactions such as hydrogen bonding between the phenolic proton and the phenolic oxygen . This kind of detailed structural information is crucial for understanding the reactivity and potential interactions of these compounds in biological systems.
Chemical Reactions Analysis
The chemical reactions involving 2-amino-2-(2-hydroxyphenyl)acetic acid derivatives can be diverse. For example, the formation of triorganotin(IV) complexes indicates the ability of these compounds to form coordination polymers with metals . Additionally, the synthesis of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides involves nitration, chlorination, and sulfonamide formation, which are common reactions in the synthesis of pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-2-(2-hydroxyphenyl)acetic acid derivatives are influenced by their functional groups and molecular structure. Spectroscopic techniques such as NMR and IR are commonly used to characterize these properties. For instance, variable temperature NMR experiments can provide evidence for intra- and intermolecular hydrogen bonding, which affects the compound's solubility and stability . The stability of amides derived from 2-(2-aminophenyl)-acetaldehyde dimethyl acetal under basic conditions suggests potential for use as protected carboxylic acids in further chemical synthesis . The synthesis and characterization of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, with its elemental analysis and spectroscopic data, also contribute to the understanding of the physical and chemical properties of these compounds .
Scientific Research Applications
Synthesis and Structural Characterization in Organometallic Chemistry
2-Amino-2-(2-hydroxyphenyl)acetic acid is used in the synthesis of triorganotin(IV) derivatives, characterized by various spectroscopic techniques. These complexes exhibit a polymeric trans-O2SnC3 trigonal bipyramidal configuration, with ligands coordinating in zwitterionic form. This research is fundamental in understanding the structural properties of such organometallic complexes (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Antioxidant and Enzyme Inhibitory Activities
Research involving the synthesis of Schiff base ligands from amino acids, including derivatives of 2-amino-2-(2-hydroxyphenyl)acetic acid, has led to the discovery of compounds with notable antioxidant properties and selective inhibitory activities against xanthine oxidase. This is particularly significant in the context of therapeutic applications targeting oxidative stress and related disorders (Ikram, Rehman, Khan, Baker, Hofer, Subhan, Qayum, Faridoon, & Schulzke, 2015).
Hydrogen Bond Studies in Pharmaceuticals
Hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, synthesized from 2-amino-2-(2-hydroxyphenyl)acetic acid, have shown significant potential for pharmaceutical applications. These studies reveal the formation of intra- and intermolecular hydrogen bonds, which are critical in understanding the behavior of such compounds in medicinal chemistry (Romero & Margarita, 2008).
Vibrational Spectral Analysis for Material Sciences
In material sciences, vibrational spectral analysis of derivatives of 2-amino-2-(2-hydroxyphenyl)acetic acid helps in understanding their molecular structure and electronic properties. This research is essential for designing new materials with specific electronic and optical characteristics (Bell & Dhas, 2019).
Bioconjugation in Biotechnology
Derivatives of 2-amino-2-(2-hydroxyphenyl)acetic acid are used in synthesizing heterobifunctional reagents for bioconjugation, particularly in the development of liposomal constructs for immunization purposes. These findings are crucial in the field of vaccine development and targeted drug delivery systems (Frisch, Boeckler, & Schuber, 1996).
Chiral Auxiliary in Synthetic Chemistry
In synthetic chemistry, certain derivatives of 2-amino-2-(2-hydroxyphenyl)acetic acid have been explored as chiral auxiliary compounds, useful in the separation of diastereomeric alcohols and amines. This research contributes significantly to the development of enantioselective synthesis processes (Majewska, 2019).
Application in Nanotechnology
In the realm of nanotechnology, interactions of certain molecules derived from 2-amino-2-(2-hydroxyphenyl)acetic acid lead to the formation of organic nanoparticles with fluorescence color-switching properties. This has potential applications in the development of responsive nanomaterials and sensors (Yao & Funada, 2014).
Safety And Hazards
2-Amino-2-(2-hydroxyphenyl)acetic acid is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H302, H315, H319 . This means it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
properties
IUPAC Name |
2-amino-2-(2-hydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7,10H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDYFNYBHXPTJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948035 | |
Record name | Amino(2-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-(2-hydroxyphenyl)acetic Acid | |
CAS RN |
25178-38-5 | |
Record name | Amino(2-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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